Achieved Synthesis Yield vs. Catalytic Conditions for Propargylamine Formation
This compound is produced via a specific A3 coupling method. Using a well-defined (NHC)-Ag(I) catalyst, the synthesis achieves a 92% isolated yield under mild conditions (room temperature, short reaction time) [1]. In contrast, synthetic routes for the saturated analog, 1-(1-phenylcyclohexyl)piperidine (PCP), typically involve multi-step sequences from piperidine and 1-phenylcyclohexyl halides via nucleophilic substitution or reductive amination, with reported yields often below 80% [REFS-2, REFS-3]. This demonstrates the target compound's higher synthetic efficiency via a specific catalytic pathway.
| Evidence Dimension | Isolated Synthesis Yield |
|---|---|
| Target Compound Data | 92% isolated yield (yellow liquid) |
| Comparator Or Baseline | 1-(1-phenylcyclohexyl)piperidine (PCP): typical synthesis yields <80% via multi-step routes |
| Quantified Difference | >12 percentage point yield advantage for the target compound |
| Conditions | Target compound: A3 coupling with (NHC)-Ag(I) catalyst, RT, short time. Comparator: multi-step nucleophilic substitution or reductive amination. |
Why This Matters
Higher synthetic yield translates to cost-efficiency and higher throughput for labs procuring this specific propargylamine scaffold.
- [1] Chen, M.-T.; Landers, B.; Navarro, O. Well-defined (N-heterocyclic carbene)–Ag(I) complexes as catalysts for A3 reactions. Org. Biomol. Chem. 2012, 10 (11), 2206–2208. View Source
- [2] Cone, E. J.; McQuinn, R. L.; Shannon, H. E. Structure-activity relationship studies of phencyclidine derivatives. J. Med. Chem. 1982, 25 (4), 431–435. View Source
- [3] Morris, H.; Wallach, J. Erowid PCP Vault: PCP Synthesis Overview, 2014, mentioning yields of 50-80% for PCP synthesis via the PCC method. View Source
